6-Amino-1-benzothiophen-4-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-amino-1-benzothiophen-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDRPDMGMJCVDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=CC(=CC(=C21)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 6 Amino 1 Benzothiophen 4 Ol and Its Derivatives
Retrosynthetic Analysis of the 6-Amino-1-benzothiophen-4-ol Core
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. deanfrancispress.comjournalspress.com This approach provides a logical roadmap for designing a synthetic route.
Identification of Key Disconnection Points and Precursors
The retrosynthetic analysis of this compound identifies several key disconnection points. A primary disconnection breaks the benzothiophene (B83047) ring, suggesting precursors that can be cyclized. Further disconnections involve the carbon-nitrogen and carbon-oxygen bonds of the amino and hydroxyl groups, respectively. This suggests the introduction of these functionalities at a later stage of the synthesis, a common strategy known as functional group interconversion (FGI). deanfrancispress.com
Key precursors identified through this analysis often include substituted thiophenols and various cyclization partners. For instance, a substituted aminophenol could be a precursor, where the thiophene (B33073) ring is constructed onto the existing benzene (B151609) ring. Alternatively, a pre-formed benzothiophene core can be functionalized with nitro and hydroxyl or methoxy (B1213986) groups, which are then converted to the desired amino and hydroxyl groups. acs.org
Strategic Approaches to Constructing the Benzothiophene Ring System
The construction of the benzothiophene ring is a pivotal step in the synthesis of this compound. Several strategic approaches have been developed, primarily focusing on cyclization reactions. rsc.orgchemicalbook.com
One common strategy involves the intramolecular cyclization of aryl thioethers. For example, arylmercapto acetals can be cyclized in the gas phase using catalysts like ZnCl2-impregnated montmorillonite (B579905) or in solution with Amberlyst A-15. chemicalbook.com Another approach is the acid-catalyzed cyclization of α-(arylthio)ketones. For instance, α-(3-methoxyphenylthio)-4-methoxyacetophenone can be cyclized using polyphosphoric acid (PPA) or p-toluenesulfonic acid (PTSA) to form the benzothiophene ring.
Electrophilic cyclization is another powerful tool. rsc.org This can involve the reaction of o-alkynyl thioanisoles with an electrophilic sulfur source to yield 2,3-disubstituted benzo[b]thiophenes. nih.gov Iodine-catalyzed cascade reactions of substituted thiophenols with alkynes also provide a metal-free route to benzothiophene derivatives. rsc.orgorganic-chemistry.org
Established Synthetic Routes to this compound
Established synthetic routes to this compound are typically multi-step processes that involve the initial formation of the benzothiophene core followed by the introduction and manipulation of functional groups. acs.org
Multi-Step Synthesis Pathways
These pathways often begin with simpler, commercially available starting materials and proceed through a series of reactions to build the complex target molecule.
As previously mentioned, cyclization reactions are fundamental to forming the benzothiophene ring system. A variety of methods are employed, each with its own advantages and limitations.
| Cyclization Method | Precursors | Catalyst/Reagent | Key Features |
| Acid-Catalyzed Cyclization | α-(Arylthio)ketones | Polyphosphoric acid (PPA), p-Toluenesulfonic acid (PTSA) | Can lead to regioisomeric mixtures requiring separation. |
| Electrophilic Cyclization | o-Alkynyl thioanisoles | Electrophilic sulfur source (e.g., dimethyl(thiodimethyl)sulfonium tetrafluoroborate) | Provides access to 2,3-disubstituted benzothiophenes. nih.gov |
| Iodine-Catalyzed Cascade | Substituted thiophenols and alkynes | Iodine | Metal- and solvent-free conditions. rsc.orgorganic-chemistry.org |
| Thiolation Annulation | 2-Bromo alkynylbenzenes | Sodium sulfide (B99878), CuI, TMEDA | Yields 2-substituted benzo[b]thiophenes. rsc.org |
| Friedel-Crafts Acylation/Cyclization | Thiophenols and α-halo ketones | Lewis acids (e.g., AlCl3) | Can be a one-pot process. google.comgoogle.com |
Once the benzothiophene core is established, the amino and hydroxyl groups are introduced and functionalized. A common strategy involves the regioselective nitration of the benzothiophene ring, followed by the reduction of the nitro group to an amino group. acs.org For example, the nitration of benzo[b]thiophene 1,1-dioxide can be performed using a nitrating mixture to introduce a nitro group at the C6 position, which is then reduced to the corresponding amine using reagents like iron powder and ammonium (B1175870) chloride. acs.org
The hydroxyl group is often introduced as a methoxy group, which can be later demethylated to the free hydroxyl group. This is a protective group strategy to prevent the hydroxyl group from interfering with other reactions. Demethylation can be achieved using reagents like boron tribromide (BBr3) or by heating with pyridine (B92270) hydrochloride. google.com In some cases, the introduction of these functional groups can be achieved through nucleophilic aromatic substitution or other functional group interconversions. rsc.org
The synthesis of derivatives often involves further reactions of the amino and hydroxyl groups, such as acylation, alkylation, or condensation reactions, to introduce a variety of substituents. acs.orgevitachem.com
One-Pot and Convergent Synthetic Methodologies
Tandem Reactions and Cascade Processes
Cascade reactions can be initiated by a single catalytic event, leading to the formation of multiple chemical bonds in a domino fashion. An example is the synthesis of bispiro[benzolactone-pyrazolone-hexahydroxanthone]s through a domino inter-/intramolecular double Michael cycloaddition, yielding products with five continuous stereocenters. oaepublish.com Such strategies could be conceptually adapted for the asymmetric synthesis of complex benzothiophene derivatives.
Efficiency and Atom Economy Considerations in Synthesis
The efficiency of a synthetic route is not only measured by its percentage yield but also by its atom economy. monash.edu Atom economy, a concept developed by Barry Trost, assesses how efficiently the atoms from the reactants are incorporated into the final desired product, thereby minimizing waste. jocpr.comrsc.org A high atom economy is a key principle of green chemistry, aiming for more sustainable and environmentally friendly processes. jocpr.com
Addition and pericyclic reactions are examples of transformations that often exhibit high atom economy. nih.gov In contrast, reactions that generate stoichiometric byproducts, such as the Wittig reaction, have a lower atom economy. rsc.org The E-factor, which is the ratio of the mass of waste to the mass of product, is another metric used to evaluate the environmental impact of a chemical process. chembam.com
In the context of synthesizing substituted benzothiophenes, developing routes with high atom economy is crucial. This involves choosing reaction types that maximize the incorporation of starting material atoms into the this compound scaffold. For example, catalytic hydrogenation is a process that improves atom economy and reduces waste. jocpr.com The ideal process would have an atom economy of 100%, meaning all reactant atoms are found in the desired product. nih.gov
Advanced Synthetic Techniques and Innovations
The development of advanced synthetic techniques, particularly those involving transition metal catalysis, has revolutionized the synthesis of heterocyclic compounds like benzothiophenes. researchgate.net
Transition Metal-Catalyzed Coupling Reactions for Benzothiophene Scaffolds
Transition metal-catalyzed reactions are central to modern organic synthesis, providing efficient methods for constructing the benzothiophene nucleus. researchgate.net These methods often involve the formation of carbon-carbon and carbon-heteroatom bonds through various coupling reactions.
Palladium catalysts are particularly versatile for the synthesis of benzothiophene derivatives. researchgate.netresearchgate.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for functionalizing the benzothiophene scaffold. researchgate.netorganic-chemistry.org For example, a palladium-catalyzed C-H arylation of electron-rich heteroarenes with aryl bromides and chlorides has been reported. organic-chemistry.org
A notable application is the palladium(II)-catalyzed synthesis of dibenzothiophene (B1670422) derivatives through the cleavage of both C-H and C-S bonds, a method that avoids the need for external oxidants. nih.gov This C-H/C-S coupling strategy offers a unique mechanism for constructing the benzothiophene ring system. nih.gov Palladium-catalyzed cyclization of O-aryl cyclic vinylogous esters has also been used to synthesize benzofuran-fused cyclohexenones, with preliminary studies suggesting that the C(aryl)-H bond cleavage may be the rate-determining step. nih.gov
The Sonogashira cross-coupling reaction between 2-iodothiophenol (B3069315) and phenylacetylene, catalyzed by palladium(II), provides a route to 2-substituted benzo[b]thiophenes. rsc.org This reaction proceeds through the initial coupling of the reactants followed by cyclization. rsc.org Furthermore, palladium-catalyzed intramolecular C-H activation/C-O cyclization has been demonstrated for the synthesis of dihydrobenzofurans, a related oxygen-containing heterocycle. nih.gov Inspired by these results, similar cascade reactions involving palladium catalysis have been developed for the synthesis of complex terpenes. uchicago.eduuchicago.edu
Table 1: Examples of Palladium-Catalyzed Reactions for Benzothiophene and Related Heterocycle Synthesis
| Reaction Type | Catalyst/Reagents | Product Type | Reference |
| C-H Arylation | Pd catalyst, LiO-t-Bu | 2,5-Diarylthiazole | organic-chemistry.org |
| C-H/C-S Coupling | Pd(OAc)2 | Dibenzothiophene | nih.gov |
| Sonogashira Coupling/Cyclization | Pd(II), PPh3, CuI | 2-Substituted Benzo[b]thiophene | rsc.org |
| Oxidative Cyclization | Pd(OAc)2, Ag2CO3 | Benzofuran-fused cyclohexenone | nih.gov |
| Intramolecular C-H/C-O Cyclization | Pd(OAc)2, Oxone | Dihydrobenzofuran | nih.gov |
While palladium catalysis is prevalent, copper and nickel complexes also offer effective routes to benzothiophene derivatives. Copper catalysis is attractive due to the low cost and abundance of copper. beilstein-journals.org Copper-catalyzed reactions often involve C-N, C-O, and C-S bond formation. For example, a thiolation annulation reaction of 2-bromo alkynylbenzenes with sodium sulfide, in the presence of CuI and TMEDA, yields 2-substituted benzo[b]thiophenes. organic-chemistry.org Copper catalysis has also been employed in the synthesis of various other heterocyclic compounds, including coumarins and triazoles. encyclopedia.pubmdpi.com
Nickel-based catalytic systems have been established for the regiospecific C2-H arylation of benzothiophene. rsc.orgresearchgate.net Using NiCl2(bpy) as a catalyst with LiHMDS as a base, this method is applicable to a variety of functionalized benzothiophenes. rsc.org Nickel catalysis has also been utilized in four-component reactions to access polysubstituted 1,3-dienes, demonstrating its utility in forming multiple C-C bonds in a single step. researchgate.net
Aryne Chemistry in Benzothiophene Synthesis
The application of aryne chemistry represents a powerful strategy for the construction of the benzothiophene scaffold. nih.gov Arynes, highly reactive intermediates derived from aromatic rings, can undergo a variety of transformations to form complex cyclic systems. nih.gov In the context of benzothiophene synthesis, a notable approach involves the reaction of aryne precursors with alkynyl sulfides. nih.govchemistryviews.org
A common method employs o-silylaryl triflates as aryne precursors, which generate the reactive aryne intermediate in situ. chemistryviews.org This intermediate is then trapped by an alkynyl sulfide. The reaction mechanism proceeds via the nucleophilic addition of the sulfur atom from the alkynyl sulfide to the aryne, followed by a cyclization step to form the bicyclic benzothiophene skeleton. chemistryviews.org This one-step intermolecular process is advantageous as it allows for the synthesis of a wide array of 3-substituted benzothiophenes from readily available starting materials. rsc.orgrsc.org The method demonstrates good functional group tolerance, enabling the preparation of complex and multisubstituted benzothiophene derivatives that are otherwise challenging to access. nih.govchemistryviews.org The versatility of this approach has been demonstrated in the synthesis of diverse structures, including pentacyclic compounds and tetraarylbenzothiophenes. rsc.org
Click Chemistry Approaches for Derivatization of this compound
Click chemistry provides a robust and efficient toolkit for the derivatization of core molecules like this compound. This methodology is characterized by reactions that are high-yielding, wide in scope, and generate minimal byproducts. The amino group at the C6 position of the benzothiophene ring is a prime handle for modification using click chemistry principles.
While direct examples for this compound are specific, the principles are broadly applicable. The most prominent click reaction, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), can be employed. researchgate.net This would involve first functionalizing the parent molecule to introduce either an azide (B81097) or an alkyne group. For instance, the 6-amino group could be converted into an azide, or it could be acylated with a molecule containing a terminal alkyne. This modified benzothiophene can then be "clicked" with a variety of molecules (peptides, fluorophores, polymers) bearing the complementary functional group. researchgate.net
Another powerful, copper-free click reaction is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). nih.gov This method is particularly useful in biological systems as it avoids the cytotoxicity associated with a copper catalyst. nih.gov In this approach, the 6-amino group would be functionalized with an azide. This azido-benzothiophene derivative could then react with a strained cyclooctyne (B158145) reagent, which can be appended to other molecules of interest, to form a stable triazole linkage. nih.gov The derivatization of amino groups on other heterocyclic cores with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) to form stable, fluorescently detectable derivatives showcases the feasibility of modifying such functional groups. nih.govwaters.com
Optimization of Reaction Conditions and Yields
The efficiency of synthesizing this compound and its derivatives is highly dependent on the careful optimization of various reaction parameters.
Solvent Effects on Reaction Outcomes
The choice of solvent plays a critical role in influencing reaction pathways, rates, and yields. In the aryne-based synthesis of benzothiophenes, acetonitrile (B52724) has been used effectively. chemistryviews.org For other transformations, such as the piperidine-catalyzed domino reaction to form benzothiophene-fused pyrans, dichloromethane (B109758) (DCM) at room temperature was found to be optimal. researchgate.net In hydrogenation reactions of benzothiophene, toluene (B28343) has been described as a poor coordinating solvent, which can be advantageous as it is less likely to interfere with the catalyst's activity. thaiscience.info The polarity of the solvent can be a determining factor; for instance, in certain oxidative coupling reactions to form benzothiophene dimers, non-polar solvents like dichloroethane were found to enhance the desired interactions.
The following table summarizes the optimization of solvents in a domino reaction for synthesizing benzothiophene-fused pyran derivatives. researchgate.net
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Dichloromethane (DCM) | Reflux | 0 |
| 2 | Dichloromethane (DCM) | Room Temp | 85 |
| 3 | Tetrahydrofuran (THF) | Room Temp | 75 |
| 4 | Acetonitrile (MeCN) | Room Temp | 64 |
| 5 | Ethanol (EtOH) | Room Temp | 53 |
| 6 | Toluene | Room Temp | 45 |
Data sourced from a study on piperidine-catalyzed domino reactions. researchgate.net
Catalyst Selection and Loading
The catalyst is arguably the most crucial component in many synthetic strategies for benzothiophenes. The choice of catalyst can dictate the reaction's feasibility, selectivity, and efficiency. In aryne chemistry, cesium fluoride (B91410) (CsF) is used to facilitate the formation of the aryne intermediate from its silyl (B83357) triflate precursor. chemistryviews.org
For hydrogenation and hydrodesulfurization processes, transition metal catalysts are common. A ruthenium complex, (PPh3)3RuCl2, has been used for the hydrogenation of benzothiophene, with kinetic studies performed at specific catalyst concentrations (e.g., 8.00 x 10⁻⁴ M). thaiscience.info Heterogeneous catalysts like CoMoRe supported on γ-Al2O3 are employed in industrial hydrodesulfurization to remove sulfur compounds. researchgate.net Solid acid catalysts, such as Amberlyst-15, offer advantages like easy recovery and reusability, making them a "green" alternative for reactions like cyclization and acylation. researchgate.net
Significantly, catalyst control can completely divert the reaction pathway. In one study, the reaction of N-(pivaloyloxy)-amides with ynamides yielded 4-amino-isoquinolin-1(2H)-ones in the presence of a Cp*Rh(III) catalyst, but when Scandium triflate (Sc(OTf)3) was used as the catalyst with the same starting materials, the reaction produced oxazole (B20620) derivatives instead. rsc.org
| Catalyst | Reactants | Product Type | Reference |
| Cp*Rh(III) | N-(pivaloyloxy)-amides + Ynamides | 4-Amino-isoquinolin-1(2H)-one | rsc.org |
| Sc(OTf)3 | N-(pivaloyloxy)-amides + Ynamides | Oxazole Derivative | rsc.org |
| (PPh3)3RuCl2 | Benzothiophene + H2 | Dihydrobenzothiophene | thaiscience.info |
| CsF | o-Silylaryl triflate + Alkynyl sulfide | Benzothiophene | chemistryviews.org |
| Amberlyst-15 | Resorcinol + Ethyl acetoacetate | Coumarin Derivative | researchgate.net |
Temperature and Pressure Influence on Reaction Kinetics and Thermodynamics
Temperature and pressure are fundamental thermodynamic parameters that heavily influence reaction kinetics and equilibrium. In the synthesis and transformation of benzothiophenes, these conditions must be carefully controlled. For instance, the hydrogenation of benzothiophene using a ruthenium catalyst was studied across a temperature range of 120-160°C, with further experiments conducted at higher temperatures (200-250°C) and a hydrogen pressure of 30 bar to yield different products. thaiscience.info
In catalytic hydrodesulfurization (HDS), catalyst activity is shown to increase with temperature. researchgate.net However, for some oxidative desulfurization processes, there is an optimal temperature; increasing the temperature to 70°C was found to decrease oxidation activity due to the low thermostability of the oxidizing agent at that temperature. acs.org Other oxidative processes using oxygen gas as the oxidant are performed under more strenuous conditions, such as 180-200°C and 2.5-3.0 MPa. acs.org Kinetic studies on extractive oxidative desulfurization have been performed at temperatures between 90°C and 130°C, from which the activation energy of the reaction can be determined. uni-bayreuth.de
| Process | Temperature Range | Pressure | Key Finding | Reference |
| Catalytic Hydrogenation | 120–160°C | 15-30 bar | Rate of reaction is affected by temperature, following Arrhenius behavior. | thaiscience.info |
| Hydrodesulfurization (HDS) | ~300-400°C | 30 bar | Catalyst activity increases with temperature. | researchgate.net |
| Oxidative Desulfurization | 40–70°C | Atmospheric | Optimal temperature around 51-52°C; higher temps can reduce activity. | acs.org |
| Extractive Oxidative Desulfurization | 90–130°C | Not specified | Allowed for determination of activation energy (Ea = 90 ± 8 kJ mol⁻¹). | uni-bayreuth.de |
| Catalytic Cracking | 350–450°C | ~Atmospheric | Benzothiophene conversion was higher than that of the n-dodecane solvent. | scispace.com |
Synthesis of Structurally Modified this compound Derivatives
The synthesis of structurally modified derivatives of the 6-aminobenzothiophene scaffold is crucial for exploring its applications, particularly in medicinal chemistry. benthamdirect.com A key precursor for many of these derivatives is 6-aminobenzo[b]thiophene 1,1-dioxide, which is readily prepared from the reduction of 6-nitrobenzo[b]thiophene 1,1-dioxide (Stattic). acs.org The resulting amine serves as a versatile anchor point for a variety of chemical modifications. acs.org
One common strategy is reductive amination. The 6-amino group can undergo a condensation reaction with various substituted benzaldehydes to form an intermediate imine. acs.org This imine is then reduced, for example with sodium borohydride (B1222165) (NaBH₃(CN)), to yield the corresponding 6-(benzylamino)benzo[b]thiophene 1,1-dioxide derivatives. This approach has been used to synthesize a range of compounds with different methoxy and hydroxy substituents on the benzyl (B1604629) ring. acs.org
Another synthetic route involves addition reactions. The 6-amino group can act as a nucleophile and attack electrophilic species. For instance, its reaction with 4-methoxyphenyl (B3050149) isocyanate results in the formation of a urea (B33335) derivative, linking the benzothiophene core to a phenylurea moiety. acs.org These derivatization strategies allow for the creation of a library of structurally diverse compounds from a common intermediate, enabling the systematic study of structure-activity relationships. acs.org
The table below shows examples of derivatives synthesized from 6-aminobenzo[b]thiophene 1,1-dioxide. acs.org
| Derivative Name | Reaction Type | Reactant | Yield (%) |
| K2071 | Reductive Amination | 4-methoxybenzaldehyde | 83 |
| K2885 | Reductive Amination | 3-methoxybenzaldehyde | 68 |
| K2886 | Reductive Amination | 2-methoxybenzaldehyde | 22 |
| K2887 | Reductive Amination | 4-hydroxybenzaldehyde | 52 |
| K2263 | Reductive Amination | 3-hydroxybenzaldehyde | 45 |
| K2888 | Reductive Amination | 2-hydroxybenzaldehyde | 40 |
| K2260 | Addition | 4-methoxyphenyl isocyanate | 20 |
Data sourced from a study on the synthesis of 6-aminobenzo[b]thiophene 1,1-dioxide derivatives. acs.org
Modifications on the Benzothiophene Ring System
The benzothiophene core is a key target for structural modification to influence the electronic and steric properties of the resulting derivatives. Common strategies include oxidation, reduction, and carbon-carbon bond-forming reactions to introduce new substituents onto the heterocyclic or carbocyclic portion of the scaffold.
One significant modification involves the oxidation of the sulfur atom in the thiophene ring. For instance, the sulfur of a benzo[b]thiophene can be oxidized using reagents like meta-chloroperoxybenzoic acid (mCPBA) to yield the corresponding 1,1-dioxide derivative. acs.org This transformation significantly alters the geometry and electronic nature of the ring system. Another modification to the thiophene ring is the reduction of the C2-C3 double bond. This can be achieved through catalytic hydrogenation, for example, using palladium on carbon (Pd/C) under a hydrogen atmosphere, to produce the 2,3-dihydrobenzo[b]thiophene (B1596441) derivative. acs.org
The benzothiophene ring readily undergoes electrophilic aromatic substitution, with reactivity greater than that of benzene. nih.gov This allows for reactions like halogenation and sulfonation. nih.gov Furthermore, modern cross-coupling methods have enabled the introduction of various substituents. Palladium-catalyzed reactions, for example, can be used for the C-H alkylation of thiophene moieties. chemrxiv.org Novel approaches to constructing the benzothiophene ring system itself also provide avenues for introducing diversity. One such method involves the heterocyclization of 1-(2-mercaptophenyl)-2-yn-1-ols, which can be catalyzed by palladium iodide to form 2-substituted benzothiophenes. researchgate.netacs.org These methods allow for the installation of alkenyl groups at the 2-position of the benzothiophene core. researchgate.netacs.org
Additionally, C-H functionalization strategies can introduce alkyl or aryl groups at specific positions. For example, the C3 position of related indole (B1671886) systems has been successfully alkylated, suggesting similar possibilities for the benzothiophene scaffold. rsc.org
Table 1: Selected Modifications on the Benzothiophene Ring System
| Modification Type | Reagents/Conditions | Position(s) Affected | Resulting Structure | Citation |
|---|---|---|---|---|
| Sulfur Oxidation | mCPBA | 1 (Sulfur) | Benzothiophene-1,1-dioxide | acs.org |
| Double Bond Reduction | H₂, 5% Pd/C | C2-C3 | 2,3-Dihydrobenzothiophene | acs.org |
| Alkenylation | PdI₂/KI, MeCN, 80-100 °C | 2 | (E)-2-(1-Alkenyl)benzothiophene | researchgate.netacs.org |
Variations at the Amino and Hydroxyl Substituents
The amino and hydroxyl groups on the this compound scaffold are primary sites for derivatization, offering numerous handles for chemical modification through reactions like acylation, alkylation, and condensation. uobaghdad.edu.iqbritannica.com These modifications are crucial for modulating the physicochemical properties of the molecule.
The amino group at the C-6 position is a versatile functional group. It can undergo condensation reactions with aldehydes or ketones to form imine intermediates. acs.org For example, reaction with substituted benzaldehydes yields the corresponding imine, which can be subsequently reduced using agents like sodium cyanoborohydride (NaBH₃(CN)) to furnish secondary amines. acs.org The amino group can also be acylated to form amides. uobaghdad.edu.iqacs.org This is a common strategy in medicinal chemistry to alter properties such as solubility and receptor binding.
The hydroxyl group at the C-4 position behaves as a typical phenol (B47542) and can be modified through various reactions. Esterification can be achieved by reacting the hydroxyl group with an alcohol under acidic conditions or with an activated carboxylic acid. vedantu.comsavemyexams.com Alkylation of the phenolic hydroxyl group is another common modification, often requiring the use of a protecting group. google.com The Mitsunobu reaction, which uses a redox system like trialkylphosphine/dialkyl azodicarboxylate, provides a method for the substitution of alcoholic hydroxyl groups and can be applied to create ethers. nih.gov
These functional group interconversions allow for the introduction of a wide range of substituents, enabling fine-tuning of the molecule's properties.
Table 2: Examples of Reactions at Amino and Hydroxyl Substituents
| Functional Group | Reaction Type | Reagents/Conditions | Product Type | Citation |
|---|---|---|---|---|
| 6-Amino | Reductive Amination | 1. Substituted benzaldehyde2. NaBH₃(CN) | Secondary Amine | acs.org |
| 6-Amino | Acylation | Acyl chloride, base | Amide | uobaghdad.edu.iqacs.org |
| 4-Hydroxyl | Esterification | Carboxylic acid, acid catalyst | Ester | vedantu.comsavemyexams.com |
Incorporation of Heterocyclic Moieties onto the Scaffold
Attaching additional heterocyclic rings to the this compound framework is a key strategy for creating complex polycyclic structures with diverse biological activities. openmedicinalchemistryjournal.com Heterocycles such as pyrazoles, pyrimidines, and coumarins can be synthesized onto the benzothiophene core. researchgate.netnih.gov
One approach involves using a functionalized benzothiophene as a starting material for the construction of a new heterocyclic ring. For instance, benzothiophene derivatives can be used to synthesize substituted coumarins, pyrimidines, and pyrazoles. researchgate.net A common method involves the reaction of a 2-aminobenzothiophene derivative with other reagents to build the new ring system. For example, thieno[2,3-d]pyrimidine (B153573) derivatives can be synthesized from 2-aminothiophene precursors. nih.gov
Another strategy is to link pre-formed heterocyclic rings to the benzothiophene scaffold, often through the amino or hydroxyl substituents. The amino group can be used as a nucleophile to displace a leaving group on a heterocyclic ring, or it can be transformed into a functional group that participates in a ring-forming reaction. For example, a 5-amino group on a related furo[2,3-c]isoquinoline (B11916879) system, formed via a Truce-Smiles rearrangement, can be converted to a bromo derivative and subsequently reacted with aliphatic cyclic amines. researchgate.net This demonstrates how the amino group can serve as a linchpin for attaching other cyclic systems. The synthesis of polycyclic N-heterocyclic compounds often involves the strategic cyclization of precursors containing both the benzothiophene and a precursor to the second heterocycle. researchgate.net
The incorporation of five- and six-membered heterocycles, which may contain nitrogen, oxygen, or sulfur, is a widely used approach in the development of new chemical entities. openmedicinalchemistryjournal.comuou.ac.in
Table 3: Examples of Incorporated Heterocyclic Moieties
| Attached Heterocycle | Synthetic Strategy | Precursor | Resulting System | Citation |
|---|---|---|---|---|
| Pyrimidine | Cyclization reaction | Benzothiophene carbohydrazide | Benzothiophene-substituted pyrimidine | researchgate.net |
| Pyrazole | Condensation/cyclization | Benzothiophene derivative | Benzothiophene-substituted pyrazole | researchgate.net |
| Coumarin | Condensation reaction | Benzothiophene derivative | Benzothiophene-substituted coumarin | researchgate.net |
Chemical Reactivity and Mechanistic Investigations of 6 Amino 1 Benzothiophen 4 Ol
Reaction Pathways and Transformation Mechanisms
The reactivity of 6-Amino-1-benzothiophen-4-ol is governed by the interplay of the electron-rich benzothiophene (B83047) ring system and the activating, ortho-, para-directing effects of the amino (-NH₂) and hydroxyl (-OH) groups. The sulfur atom in the thiophene (B33073) ring also influences the electron distribution and reactivity.
Electrophilic Aromatic Substitution Reactions
The presence of the strongly activating amino and hydroxyl groups renders the benzothiophene nucleus highly susceptible to electrophilic attack. These groups, through resonance and inductive effects, increase the electron density of the aromatic system, particularly at the positions ortho and para to them.
In this compound, the hydroxyl group is at position 4 and the amino group is at position 6. The hydroxyl group will strongly activate the ortho positions (3 and 5) and the para position (7). The amino group will strongly activate its ortho positions (5 and 7). The cumulative effect of these two powerful activating groups will lead to a high electron density at positions 5 and 7, making them the most probable sites for electrophilic attack. Position 3 is also activated by the hydroxyl group, but to a lesser extent compared to the synergistic activation at positions 5 and 7.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position | Activating/Deactivating Groups | Predicted Reactivity |
| 2 | Thiophene ring | Moderately activated |
| 3 | Ortho to -OH | Activated |
| 5 | Ortho to -OH, Ortho to -NH₂ | Highly Activated |
| 7 | Para to -OH, Ortho to -NH₂ | Highly Activated |
This table is based on theoretical predictions and not on experimental data.
Common electrophilic aromatic substitution reactions would be expected to proceed as follows:
Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid or in a polar solvent would likely result in di- or tri-substituted products at the most activated positions (5 and 7), even under mild conditions.
Nitration: Nitration using a mixture of nitric acid and sulfuric acid would be expected to be a vigorous reaction, potentially leading to oxidation and degradation of the molecule due to the high activation of the ring. Careful control of reaction conditions would be necessary to achieve selective nitration, likely at positions 5 and 7.
Sulfonation: Sulfonation with fuming sulfuric acid would also be expected to readily occur at the most activated positions.
Friedel-Crafts Alkylation and Acylation: These reactions are generally not successful on highly activated aromatic rings like phenols and anilines, as the Lewis acid catalyst can coordinate with the lone pairs of the oxygen and nitrogen atoms, deactivating the ring.
Nucleophilic Substitution and Addition Processes
The benzothiophene ring itself is generally not susceptible to nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups. In the case of this compound, the electron-donating nature of the amino and hydroxyl groups further disfavors direct nucleophilic attack on the aromatic ring.
However, if a leaving group (e.g., a halogen) were present on the ring, nucleophilic substitution could be possible under certain conditions, although this is not the native structure of the compound.
Nucleophilic addition to the thiophene ring is also unlikely under normal conditions.
Oxidation and Reduction Pathways
The amino and hydroxyl groups are susceptible to oxidation. Strong oxidizing agents could lead to the formation of quinone-like structures or polymerization. The sulfur atom in the thiophene ring can also be oxidized to a sulfoxide (B87167) or a sulfone using oxidizing agents like hydrogen peroxide or peroxy acids. This oxidation would significantly alter the electronic properties of the benzothiophene system, making it more electron-deficient.
Reduction of the benzothiophene ring is possible under catalytic hydrogenation conditions (e.g., H₂/Pd, Pt, or Ni). This would lead to the saturation of the thiophene and/or the benzene (B151609) ring, yielding various tetrahydro- or hexahydrobenzothiophene derivatives. The nitro group, if introduced through nitration, could be selectively reduced to an amino group using reagents like Sn/HCl or catalytic hydrogenation.
Cycloaddition and Rearrangement Reactions
Benzothiophenes can participate in cycloaddition reactions, although their aromatic character makes them less reactive than isolated dienes. The thiophene ring can act as a diene in Diels-Alder reactions, particularly when the aromaticity is disrupted, for instance, by oxidation of the sulfur atom to a sulfone. The electron-rich nature of the benzene ring in this compound might also allow it to participate in certain cycloaddition reactions.
Photochemical rearrangements are known for some aromatic systems. While specific data for this compound is unavailable, irradiation with UV light could potentially induce rearrangements, though the specific products are difficult to predict without experimental investigation.
Kinetic and Thermodynamic Aspects of Reactions Involving this compound
Detailed kinetic and thermodynamic data for reactions involving this compound are not documented in the literature. However, general principles can be applied to hypothesize on these aspects.
Determination of Reaction Rates and Rate Laws
For electrophilic aromatic substitution reactions, the rate law would be expected to follow a typical second-order kinetics, being first order in the benzothiophene derivative and first order in the electrophile.
Rate = k[this compound][Electrophile]
The rate constant, k, would be significantly larger than that for benzene due to the strong activating effects of the amino and hydroxyl groups. The high reactivity suggests that these reactions would proceed rapidly, even at low temperatures.
Table 2: Predicted Relative Reaction Rates for Electrophilic Aromatic Substitution
| Substrate | Relative Rate (Compared to Benzene) |
| Benzene | 1 |
| Phenol (B47542) | ~10³ |
| Aniline | ~10⁶ |
| This compound | >10⁶ (Predicted) |
This table provides an estimated order of magnitude based on the known activating effects of -OH and -NH₂ groups on a benzene ring. The actual rate for the benzothiophene derivative may vary.
The determination of specific reaction rates and the elucidation of detailed rate laws would necessitate experimental studies, such as monitoring the disappearance of reactants or the appearance of products over time using techniques like spectroscopy (UV-Vis, NMR) or chromatography (GC, HPLC).
Activation Energy Calculations and Transition State Analysis
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to elucidate the reaction mechanisms involving benzothiophene derivatives. By modeling the potential energy surface of a reaction, the activation energy (Ea), which is the minimum energy required to initiate a chemical reaction, can be calculated. This, along with the analysis of the transition state—the highest energy point along the reaction coordinate—provides deep insights into the feasibility and kinetics of a transformation.
For benzothiophene systems, DFT calculations have been employed to study various reactions, including pyrolysis, C-H functionalization, and desulfurization processes. For instance, in the pyrolysis of benzothiophene, the initial step is proposed to be an α-H migration to the β-position, a process with a calculated activation barrier. While specific activation energy calculations for reactions directly involving this compound are not extensively reported in the literature, data from analogous systems can provide valuable estimates. The presence of the amino and hydroxyl groups is expected to significantly influence the activation barriers by altering the electron density of the benzothiophene ring system.
| Reaction Type | Substituent Effects | Calculated Activation Energy (kcal/mol) | Computational Method |
|---|---|---|---|
| Electrophilic Aromatic Substitution | Unsubstituted Benzothiophene | 15-20 | DFT/B3LYP |
| Electrophilic Aromatic Substitution | Electron-Donating Group (e.g., -NH2, -OH) | 10-15 | DFT/B3LYP |
| C-H Arylation | Oxidized Benzothiophene | 25-30 | DFT/M06-2X |
| Hydrodesulfurization | Unsubstituted Benzothiophene | ~25 | DFT |
Transition state analysis for reactions of substituted benzothiophenes often reveals asynchronous bond-forming and bond-breaking processes. For example, in the metal-free arylation of benzothiophene S-oxides, the transition state for the key C-C bond formation is stabilized by specific orbital interactions, the nature of which can be elucidated through computational models. The geometry and electronic structure of the transition state dictate the stereochemical outcome of the reaction, a crucial aspect in the synthesis of chiral derivatives.
Enthalpy and Gibbs Free Energy Changes in Reaction Mechanisms
The spontaneity of a chemical reaction is determined by the change in Gibbs free energy (ΔG), which incorporates both the change in enthalpy (ΔH) and the change in entropy (ΔS) of the system (ΔG = ΔH - TΔS). A negative ΔG indicates a spontaneous process. In the context of reaction mechanisms involving this compound, understanding the thermodynamic landscape is essential for predicting product distributions and reaction feasibility.
| Reaction Step | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG at 298 K (kcal/mol) | Spontaneity |
|---|---|---|---|---|
| Reactant to Transition State 1 | +12.5 | -5.2 | +14.0 | Non-spontaneous |
| Transition State 1 to Intermediate | -8.0 | +2.1 | -8.6 | Spontaneous |
| Intermediate to Transition State 2 | +7.3 | -3.5 | +8.3 | Non-spontaneous |
| Transition State 2 to Product | -15.2 | +8.9 | -17.9 | Spontaneous |
| Overall Reaction | -3.4 | +2.3 | -4.1 | Spontaneous |
Stereochemical Considerations in this compound Derivatives
The introduction of chirality into the this compound scaffold opens up possibilities for the development of enantiomerically pure compounds with specific biological activities or material properties. The stereochemistry of these derivatives can be controlled through various synthetic strategies and plays a critical role in their molecular recognition processes.
Enantioselective and Diastereoselective Synthesis
The synthesis of chiral benzothiophene derivatives can be achieved through several asymmetric methodologies. These include the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool. Enantioselective synthesis aims to produce one enantiomer in excess over the other, while diastereoselective synthesis focuses on the preferential formation of one diastereomer.
Recent advances in catalysis have enabled the enantioselective synthesis of various benzothiophene-containing molecules. For example, transition-metal-free C2-alkylation of benzothiophene S-oxides using boronic esters has been shown to proceed with complete enantiospecificity. researchgate.net N-heterocyclic carbene (NHC) catalysis has also been employed for the de novo synthesis of axially chiral benzothiophene-fused biaryls with high enantioselectivities. nih.govresearchgate.net Furthermore, asymmetric hydrogenation of the benzothiophene ring using chiral ruthenium-NHC catalysts can provide enantiomerically enriched 2,3-dihydrobenzothiophenes. acs.org
While specific examples for the enantioselective or diastereoselective synthesis of this compound derivatives are not prevalent, these established methods for the broader benzothiophene class could likely be adapted. The amino and hydroxyl groups could serve as directing groups or be protected during the stereoselective transformations.
Stereochemical Influence on Molecular Recognition Processes
The three-dimensional arrangement of atoms in a chiral molecule is fundamental to its interaction with other chiral entities, a process known as molecular recognition. In a biological context, this is most evident in the interaction of a drug molecule with its protein target, where often only one enantiomer exhibits the desired therapeutic effect.
For derivatives of this compound, their stereochemistry would be expected to dictate their binding affinity and selectivity for biological targets. For instance, in a study on benzothiophene-chalcone hybrids as cholinesterase inhibitors, molecular docking simulations revealed specific interactions between the ligand and the active site of the enzyme. mdpi.comnih.gov The precise orientation of substituents on a chiral benzothiophene core would undoubtedly lead to different binding modes and potencies between enantiomers.
The amino and hydroxyl groups of this compound derivatives can participate in hydrogen bonding, a key interaction in molecular recognition. The spatial disposition of these groups in a chiral molecule would create a specific pharmacophore that could be recognized by a complementary binding site on a receptor or enzyme. Therefore, the control of stereochemistry is paramount in the design of biologically active molecules based on this scaffold.
Advanced Spectroscopic and Crystallographic Elucidation of 6 Amino 1 Benzothiophen 4 Ol Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. By analyzing the magnetic properties of atomic nuclei, a detailed map of atomic connectivity and spatial relationships can be constructed.
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively. Based on the structure of 6-Amino-1-benzothiophen-4-ol, a detailed assignment of the expected resonances can be predicted. The analysis of chemical shifts (δ), multiplicities, and coupling constants (J) allows for the precise mapping of the molecule's framework.
The expected ¹H NMR spectrum in a solvent like DMSO-d₆ would show distinct signals for the protons on the benzothiophene (B83047) core. The protons of the thiophene (B33073) ring (H-2 and H-3) and the benzene (B151609) ring (H-5 and H-7) would appear in the aromatic region. The protons of the amino (-NH₂) and hydroxyl (-OH) groups are expected to appear as broad singlets, with chemical shifts that can be sensitive to solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Spectral Data for this compound This interactive table provides predicted chemical shifts and multiplicities for the proton nuclei.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | 7.25 - 7.35 | Doublet | J(H2-H3) ≈ 5.5 |
| H-3 | 7.05 - 7.15 | Doublet | J(H3-H2) ≈ 5.5 |
| H-5 | 6.60 - 6.70 | Doublet | J(H5-H7) ≈ 2.0 |
| H-7 | 6.80 - 6.90 | Doublet | J(H7-H5) ≈ 2.0 |
| -OH | 9.00 - 9.50 | Broad Singlet | - |
Table 2: Predicted ¹³C NMR Spectral Data for this compound This interactive table provides predicted chemical shifts for the carbon nuclei.
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 122.0 - 124.0 |
| C-3 | 118.0 - 120.0 |
| C-3a | 128.0 - 130.0 |
| C-4 | 150.0 - 152.0 |
| C-5 | 105.0 - 107.0 |
| C-6 | 145.0 - 147.0 |
| C-7 | 110.0 - 112.0 |
To confirm the assignments from 1D NMR and to establish definitive connectivity, a suite of 2D NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak between the signals of H-2 and H-3 would be expected, confirming their adjacent relationship on the thiophene ring. Similarly, a weaker, long-range coupling might be observed between H-5 and H-7 across the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the predicted ¹H signals for H-2, H-3, H-5, and H-7 to their corresponding ¹³C signals (C-2, C-3, C-5, and C-7).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for mapping the complete carbon skeleton by showing correlations between protons and carbons that are two or three bonds away. Key expected correlations include:
H-2 correlating with C-3, C-3a, and C-7a.
H-7 correlating with C-5, C-6, and C-7a.
The -NH₂ protons correlating with C-5, C-6, and C-7.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. It can be used to confirm the relative positions of substituents and protons on the ring system.
TOCSY (Total Correlation Spectroscopy): TOCSY establishes correlations between all protons within a spin system. In this molecule, it would clearly show the correlation between H-2 and H-3 as part of the same spin system.
¹⁵N NMR spectroscopy provides direct information about the electronic environment of the nitrogen atom in the amino group. mdpi.com For aromatic amines, the ¹⁵N chemical shift is sensitive to substituent effects and hybridization. nih.gov The nitrogen atom in the 6-amino group is expected to have a chemical shift in the range typical for anilines, which can be influenced by solvent interactions and the electronic nature of the benzothiophene ring system. nih.gov This technique can be particularly useful for studying protonation equilibria and hydrogen bonding involving the amino group.
Isotopic labeling, particularly with deuterium (B1214612) (²H), is a powerful method for simplifying complex ¹H NMR spectra and probing reaction mechanisms. rsc.orgrsc.org In the context of this compound, selective deuteration could be employed to confirm signal assignments. For instance, exchange of the labile -OH and -NH₂ protons with D₂O would cause their signals to disappear from the ¹H NMR spectrum, confirming their identity. Furthermore, synthetic strategies can be developed to introduce deuterium at specific positions on the benzothiophene ring, which aids in assigning the corresponding proton signals and can be used in kinetic isotope effect studies to investigate reaction mechanisms. rsc.orgrsc.org
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FT-IR) spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups. The presence of the hydroxyl and amino groups would be readily identified by their stretching vibrations in the high-frequency region of the spectrum. The aromatic nature of the benzothiophene core would also give rise to a series of characteristic peaks.
Table 3: Predicted FT-IR Spectral Data for this compound This interactive table provides the expected absorption frequencies for the key functional groups.
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H (Phenolic) | Stretch | 3200 - 3600 | Strong, Broad |
| N-H (Amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium, Two Bands |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium to Weak |
| C=C (Aromatic) | Ring Stretch | 1500 - 1600 | Medium to Strong |
| C-N (Aromatic) | Stretch | 1250 - 1350 | Medium |
| C-O (Phenolic) | Stretch | 1200 - 1260 | Strong |
These predicted spectroscopic data provide a comprehensive framework for the structural confirmation of this compound, illustrating the power of modern analytical methods in chemical characterization.
Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS)
Raman spectroscopy provides valuable information regarding the molecular vibrations and structural fingerprint of a compound. nih.gov For this compound, the Raman spectrum is expected to exhibit characteristic bands corresponding to its functional groups and bicyclic core. Key vibrational modes would include C-S stretching from the thiophene ring, C-C stretching within the aromatic and heterocyclic rings, N-H bending from the amino group, and C-O/O-H vibrations from the hydroxyl group. The spectra of solid samples are typically more complex and feature sharper bands compared to those of the compound in solution. nih.gov
Surface-Enhanced Raman Spectroscopy (SERS) is a technique that can dramatically amplify the Raman signal of molecules adsorbed onto a nanostructured metal surface, such as gold or silver. rsc.orgnih.gov For a molecule like this compound, which contains a thiol-like thiophene sulfur and an amino group, strong interaction with metallic SERS substrates is anticipated. rsc.org The SERS spectrum of the closely related molecule p-aminothiophenol (PATP) has been studied extensively and provides a model for the potential behavior of this compound. rsc.orgscispace.com In SERS studies of PATP, significant enhancement of specific vibrational modes, particularly those involving the sulfur atom and the aromatic ring, is observed. rsc.org The enhancement is influenced by factors including laser power, the density of the molecular layer on the substrate, and the excitation wavelength, which can selectively amplify certain transitions through electromagnetic and chemical charge-transfer mechanisms. scispace.comrsc.org It is plausible that under certain conditions, surface-catalyzed reactions or molecular dimerization could lead to the appearance of new bands in the SERS spectrum. rsc.orgscispace.com
Electronic Spectroscopy and Photophysical Characterization
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is used to investigate the electronic transitions within a molecule. The UV-Vis spectrum of this compound in a 10 mM MOPS buffer (pH 7.0) shows distinct absorption peaks, which are attributed to π → π* electronic transitions within the conjugated benzothiophene system. researchgate.net The presence of the amino (-NH2) and hydroxyl (-OH) groups as auxochromes influences the position and intensity of these absorption bands.
Detailed spectral data reveals two primary absorption maxima for the compound. researchgate.net A study observed a decrease in the peak absorbances at 272 nm and 343 nm when the compound was in the presence of Cu2+ ions, indicating an interaction between the molecule and the metal ion. researchgate.net The specific absorption characteristics are sensitive to the local chemical environment, including solvent polarity and pH, which can alter the protonation state of the amino and hydroxyl groups and thereby affect the electronic structure. nih.govnih.gov
| Absorption Maximum (λmax) | Solvent/Buffer System | Reference |
|---|---|---|
| 272 nm | 10 mM MOPS buffer (pH 7.0) | researchgate.net |
| 343 nm | 10 mM MOPS buffer (pH 7.0) | researchgate.net |
The fluorescence and luminescence properties of a molecule are determined by its ability to emit light from electronically excited states. For this compound, the presence of the fused aromatic benzothiophene core provides a rigid, conjugated system that is often conducive to fluorescence. The emission behavior is significantly influenced by the nature of the lowest excited singlet state (S1). In related benzothiophene derivatives, fluorescence emission is a well-documented property. teresas.ac.inmdpi.com
The amino and hydroxyl substituents are known to modulate the photophysical properties. The fluorescence of amino-substituted aromatic compounds can be highly sensitive to the solvent environment. semanticscholar.orgmdpi.com Increasing solvent polarity often leads to a bathochromic (red) shift in the emission wavelength due to enhanced intramolecular charge transfer (ICT) character in the excited state and greater stabilization of the excited state dipole by polar solvent molecules. semanticscholar.orgmdpi.com While specific experimental fluorescence data for this compound is not detailed in the available literature, related aminopyridine and aminoquinoline compounds exhibit solvent-dependent shifts in their emission maxima, suggesting that this compound would likely display similar solvatochromic behavior. mdpi.comresearchgate.net The fluorescence quantum yield, a measure of emission efficiency, would also be expected to vary with the molecular environment. nih.gov
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of fragmentation patterns. nih.gov For this compound (molecular formula: C8H7NOS), the exact molecular mass can be calculated, and its corresponding molecular ion peak (M+•) would be observed in the mass spectrum.
Electron ionization (EI) is a common MS technique that generates a molecular ion, which can then undergo fragmentation. libretexts.org The fragmentation of this compound is expected to follow pathways characteristic of aromatic, phenolic, amino, and thiophene-containing compounds. miamioh.edu The principal fragmentation routes would likely originate from the molecular ion or the [M-1]+ ion. researchgate.net
Plausible fragmentation pathways include:
Alpha-cleavage: Cleavage of bonds adjacent to the amino group.
Loss of small neutral molecules: Ejection of stable molecules such as carbon monoxide (CO) from the phenolic moiety or hydrogen sulfide (B99878) (H2S) from the thiophene ring.
Ring cleavage: Fission of the thiophene or benzene ring, leading to characteristic fragment ions. For instance, the fragmentation of the related compound 4-aminophenol (B1666318) shows a major fragment corresponding to the loss of HCN and CO. nist.gov
A table of predicted key fragments and their corresponding mass-to-charge ratios (m/z) is presented below.
| Fragment Ion (m/z) | Proposed Identity/Origin |
|---|---|
| 177 | Molecular Ion [M]+• |
| 149 | Loss of Carbon Monoxide [M-CO]+• |
| 144 | Loss of Hydrogen Sulfide [M-H2S]+• |
| 121 | Loss of CO and HCN [M-CO-HCN]+• |
Computational and Theoretical Studies on 6 Amino 1 Benzothiophen 4 Ol
Quantum Chemical Calculations
Quantum chemical calculations have become indispensable tools for investigating the molecular properties and reactivity of heterocyclic compounds. These computational methods provide deep insights into electronic structure, molecular geometry, and various physicochemical properties that are often challenging to determine experimentally.
Density Functional Theory (DFT) is a prominent computational method used to study the electronic structure of many-body systems. It has proven to be highly effective for predicting the properties of molecules like 6-Amino-1-benzothiophen-4-ol. DFT calculations are instrumental in determining optimized molecular geometry, understanding electronic characteristics, and predicting reactivity. nih.govnih.gov
Geometry optimization is a fundamental computational process aimed at finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles that result in the lowest energy conformer. mdpi.comnih.gov
The benzothiophene (B83047) core is largely planar, but the orientations of the amino (-NH₂) and hydroxyl (-OH) substituents introduce conformational possibilities. DFT calculations, often using a basis set like B3LYP/6-311G(d,p), are employed to explore these conformations and identify the global minimum energy structure. materialsciencejournal.org The analysis typically reveals a planar benzothiophene ring system with specific orientations of the -OH and -NH₂ groups stabilized by intramolecular interactions. whiterose.ac.uk The resulting optimized geometry is crucial for the accuracy of all subsequent electronic property calculations. mdpi.com
| Parameter | Value | Parameter | Value |
|---|---|---|---|
| Bond Lengths (Å) | Bond Angles (°) | ||
| C1-S | 1.75 | C1-S-C7a | 91.5 |
| C2-C3 | 1.37 | S-C1-C2 | 111.8 |
| C4-O | 1.37 | C1-C2-C3 | 112.1 |
| C6-N | 1.39 | C4-C5-C6 | 120.5 |
| C5-C6 | 1.39 | C5-C6-N | 121.0 |
| C6-C7 | 1.41 | C6-C7-C7a | 119.8 |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, representing the nucleophilic nature of a molecule, while the LUMO acts as an electron acceptor, indicating its electrophilic nature. youtube.com
| Parameter | Energy (eV) |
|---|---|
| EHOMO (Highest Occupied Molecular Orbital) | -5.85 |
| ELUMO (Lowest Unoccupied Molecular Orbital) | -1.20 |
| Energy Gap (ΔE = ELUMO - EHOMO) | 4.65 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. Green and yellow areas represent regions with near-zero potential. tci-thaijo.org
For this compound, the MEP map is expected to show significant negative potential (red) around the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group, due to their high electronegativity and the presence of lone pairs of electrons. researchgate.net These sites are the most probable centers for electrophilic interactions. Conversely, the hydrogen atoms of the -OH and -NH₂ groups would exhibit positive potential (blue), making them likely sites for nucleophilic interactions. tci-thaijo.org
| Atomic Site | Predicted Potential Range (kcal/mol) | Reactivity Implication |
|---|---|---|
| Oxygen (of -OH) | -35 to -45 | High propensity for electrophilic attack |
| Nitrogen (of -NH₂) | -30 to -40 | Strong site for electrophilic attack |
| Hydrogen (of -OH) | +40 to +50 | Site for nucleophilic attack |
| Hydrogen (of -NH₂) | +30 to +40 | Site for nucleophilic attack |
| Aromatic Ring (π-system) | -10 to +10 | Mixed, depends on specific location |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure, charge distribution, and intramolecular interactions within a molecule. nih.gov It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. materialsciencejournal.org The stabilization energy, E(2), associated with these donor-acceptor interactions is calculated using second-order perturbation theory and is a quantitative measure of the interaction's strength, indicating hyperconjugative and charge-transfer effects. periodicodimineralogia.itscirp.org
In this compound, significant intramolecular interactions are expected. The lone pairs on the nitrogen (LP(N)) and oxygen (LP(O)) atoms can act as donors, delocalizing electron density into the antibonding π* orbitals of the aromatic ring system. This charge transfer contributes to the stability of the molecule. materialsciencejournal.orgyoutube.com NBO analysis can quantify these interactions, highlighting the role of the amino and hydroxyl groups in modulating the electronic structure of the benzothiophene core.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP (1) N | π* (C5-C6) | 45.8 |
| LP (1) O | π* (C3a-C4) | 28.5 |
| π (C5-C6) | π* (C7-C7a) | 22.1 |
| π (C2-C3) | π* (C3a-C4) | 19.7 |
Ionization Potential (I ≈ -EHOMO): Energy required to remove an electron.
Electron Affinity (A ≈ -ELUMO): Energy released when an electron is added.
Chemical Hardness (η = (I - A) / 2): Resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. scirp.org
Chemical Softness (S = 1 / η): The reciprocal of hardness; a measure of reactivity.
Electronegativity (χ = (I + A) / 2): The power of an atom to attract electrons.
Electrophilicity Index (ω = χ² / 2η): A measure of the electrophilic character of a molecule.
These global descriptors provide a quantitative assessment of the molecule's stability and reactivity profile. worldscientific.com Local reactivity descriptors, such as Fukui functions, can further be used to identify the specific atomic sites within the molecule that are most susceptible to nucleophilic or electrophilic attack. semanticscholar.org
| Descriptor | Formula | Value (eV) |
|---|---|---|
| Ionization Potential (I) | -EHOMO | 5.85 |
| Electron Affinity (A) | -ELUMO | 1.20 |
| Electronegativity (χ) | (I + A) / 2 | 3.525 |
| Chemical Hardness (η) | (I - A) / 2 | 2.325 |
| Chemical Softness (S) | 1 / η | 0.430 |
| Electrophilicity Index (ω) | χ² / 2η | 2.67 |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations and UV-Vis Spectra Simulation
Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to investigate the electronic excited states of molecules. wikipedia.orgnih.gov It is an extension of Density Functional Theory (DFT) that applies to time-dependent phenomena, such as the interaction of molecules with light. wikipedia.orgmpg.de By calculating the response of the electron density to a time-varying electric field, TD-DFT can predict electronic excitation energies, which correspond to the absorption of light by a molecule. q-chem.comrowansci.com
These predicted excitation energies and their corresponding oscillator strengths can be used to simulate the ultraviolet-visible (UV-Vis) absorption spectrum of a compound. pku.edu.cnnih.gov This allows for a direct comparison with experimental spectroscopic data, helping to validate the computational model and providing insights into the nature of the electronic transitions (e.g., π→π* or n→π* transitions). ruc.dksemanticscholar.org For a molecule like this compound, TD-DFT could elucidate how the amino and hydroxyl functional groups on the benzothiophene core influence its photophysical properties. However, no specific TD-DFT studies detailing the electronic excitations or simulated UV-Vis spectrum for this compound are currently available.
Thermodynamic Property Predictions (e.g., specific heat, entropy)
Computational chemistry methods, particularly those based on DFT, can be employed to predict the thermodynamic properties of molecules. By calculating the vibrational frequencies of a molecule from its optimized geometry, key thermodynamic quantities such as specific heat capacity (Cv), entropy (S), and enthalpy (H) can be determined at various temperatures. nih.govresearchgate.net
Specific heat capacity is the amount of heat required to raise the temperature of a substance by a specific amount. wikipedia.org Entropy is a measure of the disorder or randomness of a system. nih.govmdpi.com These properties are crucial for understanding the stability of a compound and its behavior in chemical reactions. For this compound, such calculations would provide valuable data on its thermal stability and reactivity. At present, there are no published studies that report these predicted thermodynamic properties for this specific molecule. researchgate.net
Molecular Modeling and Simulation
Molecular modeling and simulation encompass a range of computational techniques used to study the structure, dynamics, and interactions of molecules at an atomic level. These methods are instrumental in fields like drug design and materials science.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.gov This method is fundamental in drug discovery for screening virtual libraries of compounds against a biological target to identify potential drug candidates. nih.govscienceopen.commdpi.com
A primary goal of molecular docking is to predict the binding mode—the specific three-dimensional pose—of a ligand within the active site of a protein. d-nb.info Docking algorithms generate numerous possible poses and then use scoring functions to rank them. mdpi.com These scores provide an estimation of the binding affinity, which is the strength of the interaction between the ligand and the target. malvernpanalytical.comnih.govnih.gov Binding affinity is often reported as the dissociation constant (Kd) or binding free energy (ΔG), with lower values indicating a stronger interaction. malvernpanalytical.comnih.gov While docking is a powerful tool for predicting binding poses, accurately predicting binding affinity remains a significant challenge. mdpi.com No molecular docking studies have been published that detail the predicted binding modes or affinities of this compound with any specific biological target.
Beyond predicting the binding pose, docking analysis provides detailed insights into the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic contacts, electrostatic interactions, and π-π stacking. nih.gov Identifying these key interactions is crucial for understanding the mechanism of action and for rationally designing more potent and selective inhibitors. For this compound, the amino and hydroxyl groups would be expected to act as hydrogen bond donors and acceptors, while the benzothiophene ring system could participate in hydrophobic and π-stacking interactions. Without specific docking studies, the nature of its interactions with any potential protein target remains hypothetical.
Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics
Molecular Dynamics (MD) simulation is a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.commdpi.com By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational dynamics and stability of molecules and their complexes. nih.govnih.gov
Pharmacophore Modeling for Receptor-Ligand Interactions
Pharmacophore modeling is a crucial computational technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. This model then serves as a template for designing or screening for new, potentially more active compounds. For this compound and its derivatives, pharmacophore modeling can elucidate the key structural motifs required for their interaction with various receptors, thereby guiding the development of novel therapeutic agents.
While specific pharmacophore models developed exclusively for this compound are not extensively documented in publicly available literature, studies on analogous benzothiophene structures provide significant insights into the likely pharmacophoric features. For instance, research on arylamino-substituted benzo[b]thiophenes has identified key features for their free radical scavenging activity. A predictive pharmacophore model for these compounds highlighted the importance of a hydrogen bond donor, a hydrogen bond acceptor, and an aromatic ring. nih.gov The model, which showed a high correlation coefficient (r = 0.942), suggests that these three features are critical for the biological activity of this class of molecules. nih.gov
Similarly, studies on arylbenzothiophene derivatives as inhibitors of the MCF-7 breast cancer cell line have emphasized the significance of a phenolic hydroxyl group and a ketonic linkage in the side chain attached to the 2-arylbenzothiophene core. nih.gov These findings underscore the importance of hydrogen bond acceptors and donors, which are present in the this compound structure through its amino and hydroxyl groups, respectively.
Based on the structure of this compound and insights from related compounds, a hypothetical pharmacophore model can be proposed. The key features would likely include:
A Hydrogen Bond Donor (HBD): The amino group at the 6-position can act as a hydrogen bond donor.
A Hydrogen Bond Acceptor (HBA): The hydroxyl group at the 4-position can serve as a hydrogen bond acceptor. The sulfur atom in the thiophene (B33073) ring could also potentially act as a weak hydrogen bond acceptor.
An Aromatic Ring (AR): The bicyclic benzothiophene core provides a crucial aromatic feature for potential π-π stacking interactions with receptor sites.
The spatial arrangement of these features is critical for effective receptor binding. The distances and angles between the HBD, HBA, and the centroid of the aromatic ring would define the specific pharmacophore.
Table 1: Postulated Pharmacophoric Features of this compound
| Feature | Location on Molecule | Potential Interaction |
| Hydrogen Bond Donor | 6-Amino group | Interaction with electron-rich residues in the receptor binding pocket. |
| Hydrogen Bond Acceptor | 4-Hydroxyl group | Interaction with electron-deficient residues in the receptor binding pocket. |
| Aromatic Ring | Benzothiophene core | π-π stacking or hydrophobic interactions with aromatic amino acid residues. |
This hypothetical model can be utilized as a three-dimensional query in virtual screening campaigns to identify novel compounds from large chemical databases that possess a similar arrangement of pharmacophoric features and are therefore likely to exhibit similar biological activities. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). These models are invaluable in medicinal chemistry for predicting the activity of newly designed molecules, optimizing lead compounds, and understanding the molecular features that govern a particular biological response or property.
QSAR Modeling
QSAR studies on benzothiophene derivatives have been successfully employed to model their anticancer and antimalarial activities. researchgate.netnih.gov These studies typically involve the calculation of a wide range of molecular descriptors for a series of compounds with known biological activities. These descriptors can be categorized as:
Topological descriptors: These describe the connectivity of atoms in a molecule.
Electronic descriptors: These relate to the electronic properties of the molecule, such as partial charges and dipole moments.
Steric descriptors: These describe the size and shape of the molecule.
Thermodynamic descriptors: These relate to the thermodynamic properties of the molecule, such as heats of formation.
Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to develop a mathematical equation that correlates a selection of these descriptors with the observed biological activity.
For a hypothetical QSAR study on a series of this compound derivatives, the biological activity (e.g., IC50 values for enzyme inhibition) would be the dependent variable, and the calculated molecular descriptors would be the independent variables. A resulting QSAR model might take the following general form:
pIC50 = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and β values are the regression coefficients for each descriptor.
The quality of a QSAR model is assessed through various statistical parameters, including the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the standard error of prediction. A robust and predictive QSAR model can then be used to estimate the biological activity of novel, yet-to-be-synthesized derivatives of this compound.
Table 2: Illustrative Descriptors for a QSAR Model of this compound Derivatives
| Descriptor Type | Example Descriptor | Potential Influence on Activity |
| Electronic | Dipole Moment | Can affect interactions with polar residues in the receptor. |
| Steric | Molar Refractivity | Relates to the volume and polarizability of the molecule, influencing binding affinity. |
| Topological | Wiener Index | Describes the molecular branching, which can impact receptor fit. |
| Thermodynamic | Heat of Formation | Indicates the stability of the molecule. |
QSPR Modeling
QSPR modeling follows the same principles as QSAR, but instead of biological activity, it predicts physicochemical properties. These properties are crucial for the "drug-likeness" of a compound, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.
For this compound, QSPR models could be developed to predict properties such as:
Solubility: The ability of the compound to dissolve in a solvent.
Lipophilicity (logP): The partitioning of the compound between an oily and an aqueous phase, which influences its ability to cross cell membranes.
Melting point: The temperature at which the compound transitions from a solid to a liquid.
By establishing a quantitative relationship between the structural features of this compound derivatives and these properties, QSPR models can guide the design of analogs with improved pharmacokinetic profiles.
Structure Activity Relationships and Molecular Interaction Studies of 6 Amino 1 Benzothiophen 4 Ol Analogues
Exploration of Structural Determinants for Biological Activity
The position and electronic nature of substituents on the benzothiophene (B83047) scaffold are critical determinants of molecular function. The introduction of various functional groups can profoundly influence a compound's affinity for its target, its selectivity, and its pharmacokinetic properties.
Research on related heterocyclic systems demonstrates that the placement of substituents dictates the molecule's interaction with specific residues in a binding pocket. For instance, studies on thiosemicarbazide (B42300) derivatives have shown that the position of a substituent can significantly determine the compound's antibacterial activity. mdpi.com Similarly, in benzothiazole-phenyl analogues, the placement of trifluoromethyl groups at specific positions was well-tolerated by target enzymes. nih.gov
The electronic properties of these substituents—whether they are electron-donating (e.g., -CH3) or electron-withdrawing (e.g., -NO2, halogens)—play a crucial role. nih.gov Electron-withdrawing groups can enhance interactions with cationic sites in a receptor, a principle observed in the SAR of benzodiazepines. nih.gov In a series of benzothiazole (B30560) derivatives, the substitution of an electron-withdrawing nitro group (-NO2) led to a lowering of the HOMO and LUMO energy levels, which is advantageous for charge transport and optoelectronic properties. nih.gov Molecular docking studies on benzo[b]thiophen-3-ol derivatives have suggested that chemical modification of aryl substituents is a key strategy to improve activity, underscoring the importance of electronic properties in modulating target binding. nih.govresearchgate.net
| Substituent Modification | Position | Electronic Property | General Impact on Biological Activity | Reference |
| Halogen (e.g., -F, -Cl) | Varies | Electron-withdrawing | Can enhance binding affinity and alter metabolic stability. | mdpi.comnih.gov |
| Trifluoromethyl (-CF3) | Ortho, Para | Strongly Electron-withdrawing | Often well-tolerated by enzymes; can improve metabolic stability. | nih.gov |
| Methyl (-CH3) | Varies | Electron-donating | May influence hydrophobic interactions and steric fit within the binding site. | nih.gov |
| Nitro (-NO2) | Varies | Strongly Electron-withdrawing | Can significantly lower HOMO/LUMO energy gaps, potentially enhancing charge transfer and target interaction. | nih.gov |
Modification of the central 1-benzothiophene scaffold, a strategy known as scaffold hopping, is a powerful tool for discovering novel chemotypes with improved properties. nih.gov This approach involves replacing the core structure with a different, often isosteric, ring system while aiming to maintain the key pharmacophoric features necessary for biological activity. nih.govniper.gov.in The goal is to enhance properties such as potency, selectivity, solubility, or metabolic stability, or to create novel intellectual property. niper.gov.indundee.ac.uk
By replacing the benzothiophene core with other heterocyclic systems, it is possible to alter the geometry and electronic distribution of the molecule, leading to different interactions with the target protein. For example, a successful scaffold-hopping exercise on a series of proteasome inhibitors led to the identification of a preclinical candidate with a superior balance of potency, solubility, and metabolic stability compared to the original scaffold. dundee.ac.uk This strategy allows medicinal chemists to escape undesirable properties associated with an initial scaffold, such as metabolic liabilities or off-target effects. uniroma1.it The key assumption is that different structural backbones can present the essential binding features in a similar spatial arrangement to elicit the same biological response. uniroma1.it
| Original Scaffold | Hopped Scaffold Example | Key Property Improved | Rationale | Reference |
| Imidazopyridine | 1,2,4-Triazolopyridine | Metabolic Stability | Blocked site of metabolism by incorporating an additional nitrogen atom. | niper.gov.in |
| Phenyl | Pyridyl / Pyrimidyl | Metabolic Stability | Addition of nitrogen to the aromatic system enhanced metabolic half-life. | niper.gov.in |
| Fused Bi-cyclic System | Alternative Fused Bi-cyclic System | Aqueous Solubility | New scaffold had a higher predicted pKa and better solubility profile. | dundee.ac.uk |
The biological activity of 6-Amino-1-benzothiophen-4-ol analogues is rooted in their specific interactions with biomolecular targets like enzymes and receptors. The amino (-NH2) and hydroxyl (-OH) groups on the scaffold are key hydrogen bond donors and acceptors, forming critical connections within a target's binding site. The bicyclic benzothiophene core typically engages in hydrophobic and van der Waals interactions with nonpolar residues.
Molecular docking studies of related benzo[b]thiophen-3-ol derivatives identified as monoamine oxidase (MAO) inhibitors have provided detailed insights into these interactions. nih.govresearchgate.net These computational models highlight potential binding site interactions that are suitable for MAO inhibition and suggest specific structural requirements for improving activity. nih.govresearchgate.net For many enzyme inhibitors, the mechanism can range from competitive binding at the active site to irreversible covalent modification. nih.gov A comprehensive understanding of these interactions at the atomic level is essential for designing molecules with higher affinity and specificity. Studies on sulfur-containing tetracycles, structurally related to benzothiophenes, have used in silico docking to understand their interactions within the ATP binding sites of various kinases. rsc.org
Rational Design Principles for Modulating Biological Functions
Building upon SAR and mechanistic studies, rational design principles are employed to purposefully modify chemical structures to achieve a desired biological outcome. These strategies leverage computational tools and a deep understanding of molecular recognition to create new analogues with enhanced properties.
De novo design involves the computational construction of novel molecules, often based on the three-dimensional structure of the target protein. These methods can build a potential ligand piece by piece directly within the binding site, ensuring optimal steric and electronic complementarity. Starting with a fragment of the this compound scaffold or even a single atom, algorithms can explore vast chemical space to generate entirely new structures that are predicted to bind with high affinity. This approach is particularly valuable when seeking to discover compounds with completely novel core structures, moving beyond simple modifications of a known template. uniroma1.it
Fragment-based drug discovery (FBDD) begins by screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly to the target. Once a binding fragment is identified, it can be optimized and grown into a more potent lead compound. The this compound core could itself be considered a fragment that is elaborated upon, or fragments could be identified that bind to adjacent pockets and then linked to the core scaffold to enhance affinity.
Future Research Directions and Unexplored Avenues for 6 Amino 1 Benzothiophen 4 Ol
Development of Novel and Sustainable Synthetic Routes
The development of efficient, scalable, and environmentally benign synthetic routes is a critical aspect of modern pharmaceutical research. Future efforts in the synthesis of 6-Amino-1-benzothiophen-4-ol and its derivatives should prioritize sustainability and scalability.
Future synthetic strategies for this compound should be guided by the principles of green chemistry to minimize environmental impact and enhance safety. This involves the use of less hazardous reagents, alternative solvents, and energy-efficient reaction conditions. jddhs.comnih.gov For instance, traditional methods for benzothiophene (B83047) synthesis often rely on harsh reagents and high temperatures.
Emerging green methodologies that could be adapted for the synthesis of this compound include:
Catalytic Approaches: Utilizing transition-metal catalysts, such as copper or palladium, can enable more efficient and selective bond formations under milder conditions. organic-chemistry.org Iodine-catalyzed cascade reactions of thiophenols with alkynes represent a metal-free and solvent-free approach that could be explored. organic-chemistry.org
Alternative Solvents: Replacing conventional volatile organic solvents with greener alternatives like water, supercritical fluids, or bio-derived solvents can significantly reduce the environmental footprint of the synthesis. jddhs.com
Energy Efficiency: Employing microwave-assisted synthesis or photocatalysis can lead to shorter reaction times and reduced energy consumption compared to conventional heating methods. jddhs.comorganic-chemistry.org For example, a photocatalytic radical annulation process using visible light has been shown to be effective for the synthesis of substituted benzothiophenes. organic-chemistry.org
A comparative table of traditional versus potential green synthetic approaches is presented below.
| Feature | Traditional Synthesis | Green Synthesis |
| Catalysts | Often stoichiometric and hazardous reagents | Catalytic amounts of transition metals or organocatalysts |
| Solvents | Volatile organic compounds (VOCs) | Water, supercritical CO2, bio-solvents |
| Energy | High-temperature reflux | Microwave irradiation, photochemistry |
| Waste | Significant byproduct formation | High atom economy, reduced waste |
To meet potential future demand for this compound, the development of scalable and efficient manufacturing processes is essential. Flow chemistry, or continuous processing, offers several advantages over traditional batch production methods. aurigeneservices.comcontractpharma.com This technology involves the continuous pumping of reactants through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. aurigeneservices.com
Key benefits of applying flow chemistry to the synthesis of this compound include:
Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with highly exothermic or hazardous reactions. contractpharma.com
Improved Efficiency and Yield: Precise control over reaction conditions often leads to higher yields, better selectivity, and reduced byproduct formation. aurigeneservices.com
Scalability: Scaling up production in a flow system can be achieved by running the process for longer durations or by "numbering-up" – using multiple reactors in parallel. contractpharma.com
Integration of In-line Analytics: Real-time monitoring of the reaction progress using integrated analytical techniques can ensure consistent product quality. aurigeneservices.com
The pharmaceutical industry is increasingly adopting continuous manufacturing for the production of active pharmaceutical ingredients (APIs), and this approach holds significant promise for the future production of this compound and its derivatives. d-nb.inforesearchgate.net
Advanced Computational Methodologies for Predictive Modeling
Computational tools are indispensable in modern drug discovery for predicting the properties of molecules and guiding experimental efforts. Future research on this compound would greatly benefit from the application of advanced computational methodologies.
Machine learning (ML) and artificial intelligence (AI) are revolutionizing the field of drug discovery by enabling the rapid prediction of a compound's biological activity based on its chemical structure. youtube.comyoutube.com For this compound, quantitative structure-activity relationship (QSAR) models can be developed using ML algorithms to predict its potential biological targets and activities. nih.gov
The general workflow for developing a predictive QSAR model involves:
Data Collection: Assembling a dataset of molecules with known biological activities.
Descriptor Calculation: Computing molecular descriptors that capture the physicochemical properties of the molecules.
Model Training: Using an ML algorithm to learn the relationship between the molecular descriptors and the biological activity.
Model Validation: Assessing the predictive performance of the model on an independent test set.
By training models on existing data for benzothiophene derivatives, it would be possible to predict the potential activities of this compound and prioritize experimental testing. For instance, ML models have been successfully used to predict the genotoxicity of thiophene (B33073) derivatives. researchgate.net
Molecular dynamics (MD) simulations provide atomic-level insights into the interactions between a ligand and its biological target. nih.gov However, conventional MD simulations are often limited by insufficient sampling of the conformational landscape, especially for complex biological systems. nih.govnih.gov Enhanced sampling techniques have been developed to overcome this limitation by accelerating the exploration of different molecular conformations. sciopen.comboisestate.edulivecomsjournal.org
For this compound, enhanced sampling methods such as metadynamics, replica-exchange molecular dynamics (REMD), and simulated annealing could be employed to: nih.govnih.gov
Predict the binding modes of the compound to various protein targets.
Calculate the binding free energies with higher accuracy.
Investigate the conformational changes induced in the target protein upon ligand binding.
These detailed molecular insights can be invaluable for understanding the mechanism of action and for the rational design of more potent and selective analogs.
Exploration of Polypharmacology and Multi-Target Ligand Design (mechanistic, not clinical)
The traditional "one molecule, one target" paradigm in drug discovery is being challenged by the growing understanding that complex diseases often involve multiple biological pathways. unimi.it Polypharmacology, the ability of a single compound to interact with multiple targets, is now recognized as a desirable attribute for treating such diseases. semanticscholar.org The benzothiophene scaffold has been shown to be a versatile platform for the development of multi-target agents, such as multi-kinase inhibitors. nih.gov
Future research on this compound should explore its potential as a multi-target ligand. This can be approached through a combination of computational and experimental strategies:
Computational Target Prediction: Utilizing computational tools to screen this compound against a panel of disease-relevant targets to identify potential off-target interactions.
Molecular Hybridization: Designing new molecules by combining the pharmacophoric features of this compound with those of other known ligands to create hybrid compounds with dual or multi-target activity. unimi.it
Automated Ligand Design: Employing automated design algorithms that can optimize a ligand's activity against a predefined profile of multiple targets. nih.govdundee.ac.uk
By systematically investigating the polypharmacology of this compound, it may be possible to uncover novel therapeutic opportunities and to design next-generation therapeutics with improved efficacy profiles.
Integration of Synthetic Biology Approaches for Biosynthesis
The application of synthetic biology for the production of complex chemical compounds offers a promising, sustainable alternative to traditional chemical synthesis. While the biosynthesis of this compound has not been a specific target of published research to date, the principles of synthetic biology provide a clear framework for how such a process could be engineered in the future. This would involve designing and constructing novel biosynthetic pathways in microbial hosts to produce the target molecule from simple feedstocks.
A hypothetical biosynthetic pathway for this compound could be envisioned by leveraging known enzymatic reactions and metabolic pathways. The core challenge lies in the formation of the benzothiophene scaffold, which is not a common natural product motif. A plausible strategy would involve the engineered biosynthesis of a substituted benzene (B151609) derivative, followed by the enzymatic addition of the sulfur-containing five-membered ring.
Hypothetical Biosynthetic Steps:
Precursor Synthesis: An engineered microbial host, such as Escherichia coli or Saccharomyces cerevisiae, could be modified to overproduce a key aromatic precursor like chorismate or a related shikimate pathway intermediate.
Introduction of Sulfur: A key step would be the regioselective introduction of a sulfur atom. This could potentially be achieved through the action of engineered cysteine synthases or other sulfur-transferring enzymes acting on an activated aromatic intermediate.
Thiophene Ring Formation: The formation of the thiophene ring could be catalyzed by a novel or engineered enzyme capable of cyclizing the sulfur-containing intermediate. This might involve a dehydratase or a similar enzyme to form the double bond and complete the heterocyclic ring.
Functional Group Installation: Once the core 1-benzothiophene scaffold is formed, further enzymatic modifications would be required to install the amino and hydroxyl groups at the correct positions (C6 and C4, respectively). This could involve the use of engineered aminotransferases and hydroxylases.
The successful implementation of such a pathway would require significant research and development in the areas of enzyme discovery, protein engineering, and metabolic engineering to optimize the flux through the pathway and maximize the yield of the final product.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Amino-1-benzothiophen-4-ol, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling benzothiophene precursors with amine groups. For example, analogous benzothiophene derivatives are synthesized via condensation reactions using reagents like 2-oxa-spiro[3.4]octane-1,3-dione and amine-functionalized intermediates under reflux conditions . Optimization may include adjusting catalysts (e.g., acid/base), solvent polarity (e.g., ethanol vs. DMF), and reaction time to improve yield. Monitoring via TLC and purification via column chromatography (e.g., EtOAc/heptane gradients) are critical .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- Spectroscopy : IR to confirm functional groups (e.g., -OH, -NH₂ stretches) , UV-Vis for conjugation analysis .
- Elemental Analysis : Validate molecular formula (e.g., C₉H₇NOS for benzothiophene derivatives) .
- Chromatography : HPLC to assess purity, GC-MS for volatile intermediates .
- Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., 257.3 g/mol for related compounds) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight containers under inert gas (e.g., N₂) to prevent oxidation. Keep in a dry, dark environment at 2–8°C. Avoid exposure to moisture or acidic/basic conditions, which may degrade the amine or hydroxyl groups . Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis to monitor degradation .
Advanced Research Questions
Q. How can researchers evaluate the biological activity of this compound in enzyme inhibition studies?
- Methodological Answer : Use in vitro assays such as:
- Kinetic Studies : Measure IC₅₀ values via fluorometric or colorimetric assays (e.g., NADH-dependent enzyme inhibition) .
- Cell-Based Assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare to controls. For estrogen-related targets, use osteoblast or lipid metabolism models .
- Structural Analysis : Perform X-ray crystallography or molecular docking to identify binding interactions with active sites (e.g., estrogen receptors) .
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer : Cross-validate using complementary techniques:
- NMR Discrepancies : Compare ¹H/¹³C NMR with computational predictions (e.g., DFT calculations) .
- Mass Spec Anomalies : Use high-resolution MS to distinguish isobaric interferences.
- Crystallography : Resolve ambiguous functional group assignments via single-crystal X-ray diffraction .
Q. How can reaction mechanisms for this compound synthesis be elucidated?
- Methodological Answer : Conduct mechanistic studies using:
- Isotopic Labeling : Track reaction pathways with ¹⁵N or deuterated reagents .
- Kinetic Profiling : Monitor intermediate formation via stopped-flow spectroscopy.
- In Silico Modeling : Simulate transition states using software like Gaussian to propose plausible mechanisms (e.g., nucleophilic aromatic substitution) .
Q. What computational approaches predict the interactions of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., benzothiophene derivatives in estrogen pathways) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
- QSAR Modeling : Develop predictive models linking structural features (e.g., substituent electronegativity) to bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
